O-Demethyl-m-methyl orphenadrine

Description

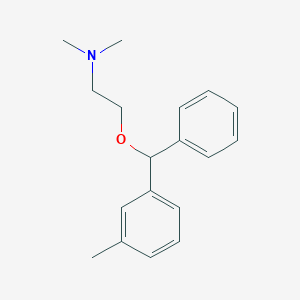

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16/h4-11,14,18H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUKDXUYWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21945-86-8 | |

| Record name | O-Demethyl-m-methyl orphenadrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021945868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL-M-METHYL ORPHENADRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40KR91PE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Directed Chemical Derivatization

Strategies for the Chemical Synthesis of O-Demethyl-m-methyl Orphenadrine (B1219630)

The chemical synthesis of O-Demethyl-m-methyl orphenadrine, also known as N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine, can be achieved by adapting established methods used for its structural isomer, orphenadrine. ncats.ionih.govdrugbank.com Orphenadrine is synthesized from ortho-substituted precursors, whereas this compound requires meta-substituted precursors.

A primary synthetic route is the Williamson ether synthesis. This method involves the reaction of a substituted benzhydryl alcohol with an aminoethyl halide. The key starting materials for this compound are (3-methylphenyl)phenylmethanol and 2-(dimethylamino)ethyl chloride. The synthesis proceeds by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with 2-(dimethylamino)ethyl chloride to yield the final ether product.

Alternative strategies reported for analogous compounds, such as orphenadrine, could also be adapted. One such method involves the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the synthesis could start by reacting phenylmagnesium bromide with 3-methylbenzaldehyde (B113406) to form the crucial (3-methylphenyl)phenylmethanol intermediate, which is then etherified as described above. rsc.org Another innovative approach for a related compound involved trapping an organosodium intermediate, suggesting that diverse organometallic strategies could be employed. researchgate.net

Table 1: General Synthetic Strategy for this compound

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | 3-Methylbenzaldehyde | Phenylmagnesium Bromide | Diethyl Ether/THF | (3-Methylphenyl)phenylmethanol | Grignard Reaction |

| 2 | (3-Methylphenyl)phenylmethanol | Sodium Hydride (NaH) | THF | Sodium (3-methylphenyl)phenylmethoxide | Deprotonation |

| 3 | Sodium (3-methylphenyl)phenylmethoxide | 2-(Dimethylamino)ethyl chloride | THF | This compound | Williamson Ether Synthesis (SN2) |

Development of Synthetic Pathways for Deuterated Analogs for Research Applications (e.g., this compound-d5)

Deuterated analogs of chemical compounds are invaluable tools in research, particularly for pharmacokinetic and metabolic studies. pharmaffiliates.com The inclusion of deuterium (B1214612), a stable isotope of hydrogen, creates a heavier molecule that can be easily distinguished from its non-deuterated counterpart by mass spectrometry. This makes deuterated compounds ideal for use as internal standards in quantitative bioanalysis. bohrium.com

This compound-d5 is a commercially available deuterated analog. pharmaffiliates.comclearsynth.comlgcstandards.com While specific synthesis pathways for this exact compound are proprietary, general principles of isotopic labeling can be applied to propose a plausible route. The "-d5" designation typically indicates the replacement of five hydrogen atoms with deuterium atoms. A common location for such labeling is an aromatic ring, which can also influence the rate of metabolic oxidation. google.com

A likely synthetic strategy for this compound-d5 involves using a deuterated precursor. For example, the synthesis could employ phenyl-d5-magnesium bromide as the Grignard reagent, which is reacted with 3-methylbenzaldehyde. The resulting (3-methylphenyl)(phenyl-d5)methanol intermediate would then be etherified with 2-(dimethylamino)ethyl chloride as previously described. This approach incorporates the five deuterium atoms onto one of the phenyl rings of the benzhydryl moiety. General methods for the deuteration of alcohols and the synthesis of deuterated heterocycles often utilize deuterated solvents or reagents like D₂O or methanol-d4 (B120146) in the presence of a suitable catalyst. nih.govresearchgate.net

Table 2: Properties of this compound-d5 Citrate Salt

| Property | Value | Source |

|---|---|---|

| Synonym | N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine-d5 Citrate Salt | clearsynth.com |

| Molecular Formula | C₂₄H₂₆D₅NO₈ | pharmaffiliates.comclearsynth.com |

| Molecular Weight | 466.54 g/mol | pharmaffiliates.comclearsynth.com |

| Application | Isotope-labeled internal standard for research | pharmaffiliates.com |

Exploration of Precursor Chemistry and Reaction Mechanisms for Novel Structural Variants

The exploration of precursor chemistry allows for the creation of novel structural variants of this compound. By systematically modifying the core structure, new compounds with potentially different pharmacological profiles can be generated. The structure of this compound offers several sites for modification: the aromatic rings, the ether linkage, and the tertiary amine.

Precursor Chemistry: The versatility of the Williamson ether synthesis and Grignard reactions allows for a wide range of precursors to be used.

Aromatic Ring Variants: By substituting 3-methylbenzaldehyde or the phenyl Grignard reagent with other substituted analogs, a variety of derivatives can be produced. For example, using 4-methylbenzaldehyde (B123495) would yield the para isomer, while using halogenated or alkoxylated benzaldehydes would introduce different functional groups onto the phenyl ring. The phenyl ring could also be replaced with other aromatic systems like naphthyl or heteroaromatic rings such as pyridyl.

Amine Variants: The 2-(dimethylamino)ethanol precursor can be readily modified. wikipedia.org Using N-methylethanolamine or ethanolamine (B43304) would lead to N-demethylated or N,N-didemethylated products, respectively. These compounds are also known metabolites of the parent drug, orphenadrine, making their synthesis valuable for metabolic studies. researchgate.net Alternatively, using N,N-diethylethanolamine would produce the N,N-diethyl analog.

Reaction Mechanisms: The primary reaction mechanism for forming the ether linkage is the SN2 reaction. The efficiency of this step depends on the steric hindrance around the reacting centers and the leaving group ability of the halide on the aminoethyl component. The formation of the benzhydryl alcohol precursor via a Grignard reaction involves the nucleophilic addition of the organomagnesium compound to the carbonyl carbon of the aldehyde.

The systematic modification of these precursors allows for a directed exploration of the structure-activity relationship (SAR) of this class of compounds.

Table 3: Examples of Potential Structural Variants and Required Precursor Modifications

| Desired Variant | Modification to Benzhydryl Precursor | Modification to Amine Precursor |

|---|---|---|

| O-Demethyl-p-methyl Orphenadrine | Use 4-methylbenzaldehyde | No change |

| Halogenated Analog (e.g., Chloro) | Use 3-chlorobenzaldehyde | No change |

| N-Desmethyl Analog | No change | Use 2-(methylamino)ethanol |

| N,N-Diethyl Analog | No change | Use 2-(diethylamino)ethanol |

| Pyridyl Analog | Use pyridine-3-carboxaldehyde | No change |

Molecular and Receptor Interaction Studies

Comparative Analysis of Receptor Binding Affinities with Orphenadrine (B1219630) and Other Structural Analogs

O-Demethyl-m-methyl orphenadrine is an active metabolite of orphenadrine. researchgate.net Structurally similar to diphenhydramine (B27), orphenadrine's effects are attributed to its activity as an H1 receptor antagonist, NMDA receptor antagonist, and muscarinic antagonist. cambridge.org The addition of a methyl group to diphenhydramine results in the formation of orphenadrine, which alters the molecule's binding and orientation at the receptor site. researchgate.net

A comparative in-silico study of diphenhydramine and orphenadrine revealed that while both compounds exhibit similar binding affinities for the H1 receptor, orphenadrine demonstrates a slightly higher affinity for the NMDA receptor. researchgate.net This difference in NMDA receptor binding may account for the varied therapeutic applications of these two drugs. researchgate.net

Nefopam (B83846), another structural analog of orphenadrine, displays distinct receptor interaction patterns. nih.govresearchgate.net Unlike orphenadrine, which acts as an uncompetitive NMDA receptor antagonist, nefopam does not protect against glutamate-induced excitotoxicity, indicating a different mechanism of action at the NMDA receptor. nih.gov

Interactive Table: Comparative Binding Affinities

| Compound | H1 Receptor Binding Affinity (kcal/mol) | NMDA Receptor Binding Affinity (kcal/mol) |

|---|---|---|

| Orphenadrine | -6.6 | -6.6 |

| Diphenhydramine | -6.6 | -6.4 |

Data derived from in-silico molecular docking studies. researchgate.net

Investigation of Binding Mechanisms and Allosteric Modulation at Target Receptors

The binding mechanisms of this compound and its parent compound involve interactions at both orthosteric and allosteric sites of various receptors. Allosteric modulators bind to a site distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's function. researchgate.netnih.gov

Orphenadrine is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). smpdb.ca The lack of highly selective antagonists for mAChR subtypes has made it challenging to determine the precise roles of each subtype in physiological processes. nih.govnih.gov Orphenadrine's anticholinergic effects are a result of its antagonism at these receptors. drugbank.commedcentral.com Studies on the metabolite this compound are needed to determine its specific mAChR subtype selectivity and antagonistic potency.

Orphenadrine functions as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. nih.govhmdb.ca It binds within the ion channel of the receptor, a characteristic of uncompetitive antagonists. iipseries.org This interaction is believed to contribute to its analgesic properties. cambridge.org In-silico studies suggest that orphenadrine binds to an allosteric site on the NMDA receptor, while its structural analog, diphenhydramine, binds to the active site. researchgate.net This difference in binding location may underlie their distinct pharmacological profiles. researchgate.net The specific modulatory effects of this compound at the NMDA receptor, including its potential for allosteric modulation, require further investigation.

Recent research has revealed that orphenadrine also interacts with voltage-gated sodium channels. nih.gov It inhibits several subtypes, including Nav1.1, Nav1.4, Nav1.5, Nav1.7, Nav1.8, and Nav1.9, in a manner that is dependent on concentration, voltage, and frequency. smpdb.canih.gov The blockade of Nav1.7, Nav1.8, and Nav1.9 channels, which are crucial for pain sensation, may contribute to orphenadrine's analgesic effects. nih.gov Additionally, orphenadrine acts as an inhibitor of the norepinephrine (B1679862) and dopamine (B1211576) transporters. smpdb.ca The interaction of this compound with these ion channels and transporters has not been extensively studied but could represent a significant aspect of its pharmacological activity.

Characterization of Downstream Signaling Pathways in In Vitro Cell Models

The binding of this compound and its parent compound to their respective receptors initiates a cascade of intracellular signaling events. For instance, antagonism of the M1 muscarinic acetylcholine receptor by compounds like VU0255035 has been shown to inhibit the potentiation of NMDA receptor currents in hippocampal pyramidal cells. nih.gov This suggests a potential downstream effect of mAChR antagonism on glutamatergic neurotransmission.

Furthermore, the modulation of G protein-coupled receptors (GPCRs), such as mAChRs and histamine (B1213489) H1 receptors, can influence various signaling pathways, including those involving cyclic AMP (cAMP) and the transcription factor CREB. nih.gov The Sigma-1 receptor, another potential target, is a ligand-operated chaperone protein that modulates signal transduction during cellular stress and interacts with other proteins to activate downstream signaling. mdpi.com The specific downstream signaling pathways activated or inhibited by this compound in in-vitro cell models remain an area for future research to fully elucidate its cellular mechanisms of action.

Biochemical Transformations and Enzyme System Research

Identification of Cytochrome P450 (CYP) Enzymes Involved in Potential Biotransformation Pathways

The metabolism of orphenadrine (B1219630) is mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.com Studies have been conducted to identify the specific isoforms responsible for its biotransformation. In rat liver microsomes, research suggests the involvement of CYP2C11 and a CYP3A isozyme in the formation of a metabolite complex with orphenadrine. nih.gov The involvement of CYP1A1/2 and CYP2B1/2 in this specific process was excluded in these rat studies. nih.gov

In human liver microsomes, orphenadrine has been shown to interact with a broad range of CYP enzymes. It is a potent inhibitor of CYP2D6 and also demonstrates inhibitory effects on CYP2B6, CYP1A2, CYP2A6, CYP3A4, CYP2C9, and CYP2C19. nih.gov While direct metabolism studies are detailed, the inhibition profile implies significant interaction with these enzymes.

For the structurally related compound diphenhydramine (B27), the main metabolic pathway of N-demethylation is catalyzed by several enzymes. CYP2D6 is identified as the high-affinity enzyme for this reaction, while CYP1A2, CYP2C9, and CYP2C19 act as low-affinity components. researchgate.net Given the structural similarity, these enzymes are also of interest in the metabolism of orphenadrine.

Table 1: Cytochrome P450 Enzymes Associated with Orphenadrine Interaction and Metabolism

| Enzyme | Role in Orphenadrine/Related Compound Metabolism | Species | Reference |

|---|---|---|---|

| CYP2D6 | Potently inhibited by orphenadrine; High-affinity enzyme for N-demethylation of diphenhydramine. nih.govresearchgate.net | Human | researchgate.net, nih.gov |

| CYP2B6 | Inhibited by orphenadrine. nih.gov | Human | nih.gov |

| CYP1A2 | Partially inhibited by orphenadrine; Low-affinity enzyme for N-demethylation of diphenhydramine. nih.govresearchgate.net | Human | researchgate.net, nih.gov |

| CYP2C9 | Strongly inhibited by orphenadrine; Low-affinity enzyme for N-demethylation of diphenhydramine. nih.govresearchgate.net | Human | researchgate.net, nih.gov |

| CYP2C19 | Partially inhibited by orphenadrine; Low-affinity enzyme for N-demethylation of diphenhydramine. nih.govresearchgate.net | Human | researchgate.net, nih.gov |

| CYP3A4 | Partially inhibited by orphenadrine. nih.gov | Human | nih.gov |

| CYP2A6 | Partially inhibited by orphenadrine. nih.gov | Human | nih.gov |

| CYP2C11 | Involved in metabolite complex formation. nih.gov | Rat | nih.gov |

| CYP3A | Involved in metabolite complex formation. nih.gov | Rat | nih.gov |

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's behavior in vivo. nuvisan.com These tests typically involve incubating the compound with liver-derived systems like microsomes or hepatocytes and monitoring its disappearance over time. nuvisan.comsrce.hr Microsomes, which are vesicles of the endoplasmic reticulum, are used to assess Phase I metabolism mediated by CYP enzymes. srce.hr Hepatocytes, being intact liver cells, provide a more comprehensive metabolic model, including both Phase I and Phase II reactions. srce.hrnih.gov

In a typical microsomal stability assay, the test compound is incubated with liver microsomes (e.g., human, rat, or mouse), a buffer solution, and an NADPH-regenerating system to initiate the metabolic reactions. srce.hrnih.gov Samples are taken at various time points, and the concentration of the parent compound is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From this data, key pharmacokinetic parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated. nuvisan.comsrce.hr These parameters help in predicting the hepatic clearance and potential oral bioavailability of a compound. nuvisan.comnih.gov While the general methodology is well-established, specific quantitative stability data for O-Demethyl-m-methyl orphenadrine is not available in the reviewed literature.

Comprehensive Metabolite Identification Research in Preclinical Models via Analytical Techniques

The biotransformation of orphenadrine results in several metabolites. The primary pharmacologically active metabolites identified are N-demethylorphenadrine and N,N-didemethylorphenadrine. drugbank.com The identification of these and other metabolites is carried out using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS/MS). researchgate.netnih.gov

This process involves incubating the parent drug with preclinical in vitro systems, such as liver microsomes from various species (e.g., human, rat, mouse, dog), to generate metabolites. nih.gov The resulting mixture is then analyzed. The mass spectrometer detects the parent drug and its metabolites based on their mass-to-charge (m/z) ratio. researchgate.netnih.gov For instance, a study on the related compound diphenhydramine identified its N-demethylated metabolite by detecting its specific pseudomolecular ion at m/z 242, compared to the parent drug at m/z 256. researchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ions of potential metabolites are fragmented to produce a characteristic pattern, allowing for the tentative identification of the metabolic modification site, such as demethylation or hydroxylation. nih.gov

Investigation of Enzyme Induction or Inhibition Potential in Relevant Biological Systems

Orphenadrine has been studied for its potential to inhibit and induce metabolic enzymes. Such interactions are clinically important as they can lead to drug-drug interactions. auckland.ac.nz

Enzyme Inhibition: Research has demonstrated that orphenadrine can inhibit multiple human liver CYP450 enzymes. nih.gov A study using human liver microsomes evaluated its inhibitory effects through two different protocols: competitive inhibition and preincubation. nih.gov

In the competitive inhibition protocol, orphenadrine was found to be a strong competitive inhibitor of CYP2D6, reducing its activity by 80-90%. nih.gov It also partially decreased the activities of CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.gov

In the preincubation protocol, which can reveal mechanism-based inhibition, orphenadrine showed strong inhibitory effects on CYP2B6, CYP2D6, and CYP2C9, and partial inhibition of CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.gov

These findings indicate that orphenadrine is not a selective inhibitor and can affect the metabolism of various other drugs. nih.gov The formation of a stable metabolic intermediate (MI) complex with the heme of CYP enzymes is a potential mechanism for quasi-irreversible inhibition by compounds with alkylamine structures. auckland.ac.nz

Table 2: Inhibition of Human Cytochrome P450 Enzymes by Orphenadrine

| CYP Isoform | Inhibition Type | Extent of Inhibition | Reference |

|---|---|---|---|

| CYP2D6 | Strong (Competitive & Preincubation) | 80-90% reduction in activity. nih.gov | nih.gov |

| CYP2B6 | Strong (Preincubation) | Strongly decreased activity. nih.gov | nih.gov |

| CYP2C9 | Strong (Preincubation) | Strongly decreased activity. nih.gov | nih.gov |

| CYP1A2 | Partial (Competitive & Preincubation) | Partially decreased activity. nih.gov | nih.gov |

| CYP2A6 | Partial (Competitive & Preincubation) | Partially decreased activity. nih.gov | nih.gov |

| CYP3A4 | Partial (Competitive & Preincubation) | Partially decreased activity. nih.gov | nih.gov |

| CYP2C19 | Partial (Competitive & Preincubation) | Partially decreased activity. nih.gov | nih.gov |

Enzyme Induction: Enzyme induction is the process where a drug increases the expression and activity of metabolic enzymes, potentially accelerating its own metabolism and that of co-administered drugs. ksumsc.com In rat models, orphenadrine has been shown to upregulate cytochromes P450 2B (CYP2B). drugbank.com Furthermore, in female rats, treatment with inducers like phenobarbital (B1680315) or dexamethasone (B1670325) led to a pronounced increase in the formation of the orphenadrine-metabolite complex, indicating an induction of the responsible enzymes. nih.gov

Structure Activity Relationship Sar and Structural Informatics

Detailed Structure-Activity Relationship (SAR) Studies Focusing on Methyl Group Position (ortho vs. meta)

The primary structural difference between orphenadrine (B1219630) and O-Demethyl-m-methyl orphenadrine lies in the position of the methyl group on one of the phenyl rings. Orphenadrine is the ortho (2-methyl) isomer, while the subject of this article is the meta (3-methyl) isomer. ncats.ionih.gov This seemingly minor shift from the ortho to the meta position has profound implications for the molecule's interaction with its biological targets, a classic example of positional isomerism influencing pharmacological activity.

The addition of a methyl group to diphenhydramine (B27) to create orphenadrine is known to alter how the molecule binds to and orients itself within a receptor. researchgate.net This modification introduces steric bulk and alters the electronic distribution of the aromatic ring.

Electronic Effects : The methyl group is weakly electron-donating. Its position on the aromatic ring influences the electron density of the ring system, which can affect π-π stacking or other electronic interactions with amino acid residues in the receptor.

Receptor Selectivity : The change in shape and electronic profile between the ortho and meta isomers can lead to differences in binding affinity and selectivity for various receptors, such as muscarinic, histamine (B1213489) H1, or NMDA receptors. researchgate.netdrugbank.com For instance, while orphenadrine and diphenhydramine show similar affinity for H1 receptors, orphenadrine has a slightly higher affinity for the NMDA receptor, a difference attributed to the presence and position of the methyl group. researchgate.net A shift to the meta position would be expected to further modulate these interactions.

Table 1: Comparative SAR of Methyl Positional Isomers

| Feature | Orphenadrine (ortho-methyl) | This compound (meta-methyl) | Rationale for Activity Differences |

| Methyl Position | Adjacent to ether linkage (C2) | Separated from ether linkage (C3) | Influences rotational freedom and steric hindrance near the core scaffold. |

| Steric Hindrance | High, near the core | Moderate, away from the core | Affects the molecule's ability to adopt the bioactive conformation required for receptor fit. |

| Conformational Flexibility | Potentially more restricted | Potentially less restricted | Different energy landscapes may favor different binding modes or receptor subtypes. |

| Receptor Fit | Established activity profile | Potentially altered affinity/selectivity | The precise shape and electronic complementarity with the binding site is changed. |

Conformational Analysis and Molecular Dynamics Simulations to Elucidate Receptor Interactions

To understand how this compound interacts with its receptors on a dynamic level, computational methods like conformational analysis and molecular dynamics (MD) simulations are employed. These techniques model the molecule's movement and energy states over time, providing a picture of its behavior in a biological environment, such as when solvated in water or embedded in a lipid bilayer. researchgate.netresearchgate.net

Conformational analysis of orphenadrine reveals key structural features, such as the dihedral angle between its two aromatic rings, which has been determined to be approximately 70.3°. iucr.orgnih.gov This non-planar arrangement is critical for its biological activity. MD simulations allow researchers to observe how this conformation changes over time and in response to its environment. For example, simulations of orphenadrine with the human dopamine (B1211576) transporter (hDAT) show how the molecule settles into a binding site, guided by interactions with specific amino acid residues. researchgate.net

For this compound, similar studies would elucidate:

Solvent Effects : How the molecule behaves in different solvents (e.g., water, methanol), which can indicate its stability and preferred conformations in aqueous biological fluids. researchgate.net

Receptor Docking : How the molecule fits into the binding site of a target protein. MD simulations can refine initial docking poses and reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex. researchgate.netzib.de

Flexibility and Stability : Analysis of parameters like Root Mean Square Fluctuation (RMSF) can show which parts of the molecule are most flexible and which are stable upon binding, providing clues about the essential interactions for its mechanism of action. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Potential Energy | The total energy of the system, indicating its stability. | Lower energy suggests a more stable ligand-receptor complex. |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates if the molecule and receptor reach a stable equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Highlights flexible regions of the molecule and the receptor upon binding. |

| Dihedral Angles | The angle between two intersecting planes, such as the two aromatic rings. | Defines the molecule's 3D shape and how it can change, crucial for fitting into a binding site. nih.gov |

| Interaction Energy | The energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and receptor. | Quantifies the strength of the binding interaction. |

Application of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR are computational modeling techniques used to correlate a compound's chemical structure with its biological activity (QSAR) or physicochemical properties (QSPR). i3l.ac.idnih.gov These methods are essential tools in modern drug discovery for predicting the efficacy and characteristics of novel compounds. researchgate.net

For a series of analogs including this compound, a QSAR study would involve:

Data Collection : Assembling a dataset of structurally related molecules with experimentally measured biological activities (e.g., IC50 values for receptor binding).

Descriptor Calculation : Calculating a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties.

Model Building : Using statistical methods to build a mathematical equation that links the descriptors to the biological activity.

Validation : Testing the model's predictive power on a set of compounds not used in its creation. mdpi.com

A QSPR analysis for this compound could predict properties crucial for its pharmacokinetic profile, such as solubility, lipophilicity (LogP), and potential for membrane permeability. nih.gov While specific QSAR/QSPR models for this compound are not widely published, the methodology provides a powerful framework for its future investigation and the rational design of improved analogs. acs.org

Table 3: Examples of Descriptors for QSAR/QSPR Analysis

| Descriptor Type | Example Descriptor | Property Encoded |

| Topological | Molecular Connectivity Index | Atomic branching and shape of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons across the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities, reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, related to membrane permeability and absorption. |

| 3D/Steric | Molecular Volume, Surface Area | The size and shape of the molecule in 3D space. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles for Analog Development

When the 3D structure of a biological target is unknown, ligand-based drug design becomes a critical strategy. nih.govgardp.org A key tool in this approach is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features a molecule must possess to be active at a specific receptor. unina.it

A pharmacophore model for the orphenadrine class of compounds would be developed by superimposing the 3D structures of several active analogs (including this compound) and abstracting their common chemical features. researchgate.net These features typically include:

Aromatic Rings : Two hydrophobic aromatic centers are a hallmark of this class.

Hydrogen Bond Acceptor : The ether oxygen atom can act as a hydrogen bond acceptor.

Positive Ionizable Group : The tertiary amine is protonated at physiological pH, forming a positive ion that can engage in ionic interactions.

The spatial relationship (distances and angles) between these features constitutes the pharmacophore. This model then serves as a 3D query to screen large chemical databases for structurally diverse molecules that match the pharmacophore, potentially identifying novel scaffolds with the desired biological activity. researchgate.netmdpi.com This approach allows for "scaffold hopping," moving away from the original chemical structure while retaining the necessary features for bioactivity. drugdesign.org

Table 4: Putative Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction with Receptor |

| Hydrophobic/Aromatic Center 1 | Phenyl group | Hydrophobic interaction, π-π stacking |

| Hydrophobic/Aromatic Center 2 | Methyl-phenyl group | Hydrophobic interaction, π-π stacking |

| Hydrogen Bond Acceptor | Ether oxygen | Hydrogen bonding with donor residues (e.g., -OH, -NH) |

| Positive Ionizable Center | Tertiary amine (protonated) | Ionic bond or cation-π interaction with negatively charged or aromatic residues |

Advanced Research Applications and Chemical Probe Utility

Utilization of Deuterated O-Demethyl-m-methyl Orphenadrine (B1219630) in Tracer Studies for Metabolic Pathway Elucidation

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research, and deuterated O-Demethyl-m-methyl orphenadrine serves as a valuable tool in this regard. The compound, specifically this compound-d5 Citrate Salt, is commercially available as a stable isotope-labeled standard. pharmaffiliates.comlgcstandards.com This allows for its use as a tracer in sophisticated analytical techniques, such as mass spectrometry, to meticulously track its metabolic fate within biological systems. researchgate.net

The primary metabolic pathways of the parent drug, orphenadrine, involve N-demethylation, leading to the formation of pharmacologically active metabolites like N-demethyl orphenadrine (tofenacine) and N,N-didemethyl orphenadrine. nih.govdrugbank.com Orphenadrine is extensively metabolized in the liver, with at least eight different metabolites identified. pdr.netfda.gov.ph By introducing a deuterated internal standard like this compound-d5, researchers can accurately quantify the parent compound and its metabolites in various biological matrices. This aids in constructing a comprehensive metabolic profile and understanding the kinetics of these transformations.

The synthesis of deuterated compounds often involves methods like metal-catalyzed hydrogen-deuterium exchange reactions or the use of deuterated starting materials. nih.govnih.govresearchgate.net These synthetic strategies are crucial for producing the high-purity labeled compounds necessary for reliable tracer studies. The insights gained from such studies are critical for a deeper understanding of the drug's disposition and potential for drug-drug interactions.

Application in Comparative Pharmacological Investigations of Isomeric and Homologous Analogs

The structural characteristics of this compound, particularly its chirality and relationship to other orphenadrine analogs, make it a key subject in comparative pharmacological studies. Orphenadrine itself is a chiral molecule, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. lookchem.comresearchgate.net Methods for the chiral separation of orphenadrine enantiomers using high-performance liquid chromatography (HPLC) have been developed, enabling the study of their individual characteristics. researchgate.netlookchem.comresearchgate.netthaiscience.info

A stereoselective pharmacokinetic study in rats revealed significant differences in the plasma concentrations and elimination half-lives of the orphenadrine enantiomers after oral administration of the racemic mixture. lookchem.com This underscores the importance of studying the individual isomers of chiral drugs and their metabolites.

Furthermore, comparative studies with homologous analogs provide valuable structure-activity relationship (SAR) data. For instance, a study comparing nefopam (B83846), an analog of orphenadrine, with orphenadrine itself, highlighted differences in their neuroprotective mechanisms. unimi.itnih.gov While orphenadrine demonstrated protection against glutamate-induced excitotoxicity, nefopam did not, suggesting differing interactions with the NMDA receptor. unimi.itnih.gov Such comparative investigations, which can be extended to include this compound, are crucial for understanding the nuances of drug action and for the rational design of new therapeutic agents with improved efficacy and selectivity.

Table 1: Comparative Pharmacokinetic Parameters of Orphenadrine Enantiomers in Rats This table is based on data from a stereoselective pharmacokinetic study and illustrates the different in vivo behavior of the two enantiomers of the parent drug, orphenadrine. Similar comparative studies involving this compound and its isomers would be highly valuable.

| Parameter | (+)-Orphenadrine | (-)-Orphenadrine |

| Cmax (ng/mL) | 25.6 ± 4.3 | 42.1 ± 7.5 |

| AUC (ng·h/mL) | 210.4 ± 35.8 | 352.7 ± 61.3 |

| t1/2 (h) | 5.2 ± 1.1 | 6.8 ± 1.4 |

| (Data adapted from a representative enantioselective pharmacokinetic study of orphenadrine in rats. lookchem.com) |

Development as a Chemical Probe for Specific Receptor or Enzyme Systems

This compound, along with its parent compound and other analogs, holds significant promise as a chemical probe for investigating the function of specific receptor and enzyme systems. Orphenadrine is known to interact with multiple targets, including muscarinic acetylcholine (B1216132) receptors (mAChRs) and the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.govt3db.ca It also inhibits various cytochrome P450 (CYP) enzymes. nih.gov

Research has shown that orphenadrine acts as an uncompetitive antagonist at the NMDA receptor and as an inhibitor of several CYP isozymes, including CYP2B6 and CYP2D6. nih.govima-press.net The inhibitory action on CYP enzymes can lead to metabolic intermediate complex formation, which sequesters the enzyme in an inactive state. auckland.ac.nz This property makes orphenadrine and its metabolites useful tools for probing the structure and function of these important drug-metabolizing enzymes.

The ability of orphenadrine and its analogs to bind to specific receptors allows for their use in receptor binding assays to characterize receptor subtypes and to screen for new ligands. The differential binding affinities of various analogs can provide insights into the structural requirements for receptor interaction. For example, in-silico studies have been used to compare the binding affinities of orphenadrine and related compounds to H1 and NMDA receptors.

Table 2: Receptor and Enzyme Interaction Profile of Orphenadrine This table summarizes the known interactions of the parent compound, orphenadrine, with various biological targets. This compound is expected to have a related but distinct interaction profile, making it a valuable tool for comparative studies.

| Target | Interaction Type | Reported Affinity/Potency |

| Muscarinic Acetylcholine Receptors (M1-M5) | Antagonist | - |

| NMDA Receptor | Uncompetitive Antagonist | - |

| Cytochrome P450 2B6 (CYP2B6) | Inhibitor | Strong Inhibition |

| Cytochrome P450 2D6 (CYP2D6) | Inhibitor | Strong Inhibition |

| Cytochrome P450 1A2 (CYP1A2) | Inhibitor | Partial Inhibition |

| Cytochrome P450 2A6 (CYP2A6) | Inhibitor | Partial Inhibition |

| Cytochrome P450 3A4 (CYP3A4) | Inhibitor | Partial Inhibition |

| Cytochrome P450 2C19 (CYP2C19) | Inhibitor | Partial Inhibition |

| (Data compiled from various in vitro studies. nih.gov) |

Future Directions and Emerging Research Avenues

Elucidation of Complete Metabolic Profiles in Diverse Preclinical Species

The metabolism of Orphenadrine (B1219630) is known to occur primarily in the liver, yielding pharmacologically active metabolites such as N-demethyl orphenadrine and N,N-didemethyl orphenadrine through biotransformation. drugbank.com However, the metabolic fate of its meta-isomer, O-Demethyl-m-methyl orphenadrine, remains uninvestigated. The position of the methyl group on the phenyl ring could significantly influence enzymatic interactions, potentially leading to different metabolic pathways and rates of clearance.

Future research must focus on in vitro and in vivo studies across various preclinical species (e.g., rat, mouse, pig, camel) to build a comprehensive metabolic map. researchgate.netacs.org In vitro studies using liver microsomes, S9 fractions, and hepatocytes from different species would identify the primary metabolites and the cytochrome P450 (CYP) enzymes responsible for the biotransformation. acs.orgtandfonline.com For instance, it is crucial to determine if the meta-position of the methyl group alters the susceptibility to hydroxylation or demethylation compared to the ortho-isomer. drugbank.comresearchgate.net This would provide insight into potential species-specific differences in metabolism, which is a critical step in preclinical development.

Table 1: Proposed In Vitro Metabolic Studies for this compound

| Study Type | Objective | Rationale |

|---|---|---|

| Liver Microsome Incubations | Identify Phase I metabolites (oxidation, demethylation) and involved CYP isozymes. | Microsomes are a standard model for studying drug metabolism, particularly by CYP enzymes. acs.orgresearchgate.net |

| Hepatocyte Cultures | Characterize both Phase I and Phase II (e.g., glucuronidation) metabolites in a more complete cellular system. | Provides a more holistic view of hepatic metabolism, including conjugation pathways. tandfonline.com |

| Cross-Species Comparison | Evaluate metabolic profiles in human, rat, mouse, and pig liver preparations. | To identify species-dependent variations in metabolic pathways and rates. acs.org |

Comprehensive Receptorome and Target Profiling Through High-Throughput Screening

Orphenadrine is considered a "dirty drug" due to its activity at multiple targets, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and NMDA receptors. wikipedia.orgdrugbank.comnih.gov It also inhibits the norepinephrine (B1679862) transporter. drugbank.com This polypharmacology is responsible for both its therapeutic effects and side-effect profile. The spatial rearrangement of the methyl group in this compound could subtly or significantly alter its binding affinities and functional activities at these and other currently unknown targets.

A crucial future direction is to perform comprehensive receptorome and target profiling using high-throughput screening (HTS) techniques. Submitting the compound to a broad panel of receptors, ion channels, transporters, and enzymes would generate an unbiased profile of its biological interactions. nih.gov This would elucidate whether the meta-isomer retains the anticholinergic, antihistaminic, and NMDA antagonistic properties of Orphenadrine and if it possesses novel activities. wikipedia.orgdrugbank.com Understanding the full target landscape is essential for predicting its potential therapeutic applications and off-target liabilities.

Table 2: Known Primary Targets of Orphenadrine for Comparative Profiling

| Target | Action | Known Role | Reference |

|---|---|---|---|

| Muscarinic Acetylcholine Receptors | Antagonist | Anticholinergic effects | drugbank.comnih.gov |

| Histamine H1 Receptor | Antagonist | Antihistaminic effects | wikipedia.orgdrugbank.com |

| NMDA Receptors | Antagonist | Potential analgesic and neuroprotective effects | drugbank.comnih.gov |

| Norepinephrine Transporter | Inhibitor | Contributes to analgesic and mood-elevating effects | drugbank.com |

Advanced SAR Studies Driven by Rational Design and Targeted Analog Synthesis

Orphenadrine is a structural analog of diphenhydramine (B27), and its activity is derived from this chemical scaffold. researchgate.net The existence of positional isomers like the m-methyl variant provides a starting point for new structure-activity relationship (SAR) studies. Future research should move beyond simple isomers and employ rational drug design to synthesize a library of targeted analogs based on the this compound scaffold.

By systematically modifying other parts of the molecule—such as the second phenyl ring, the ether linkage, or the dimethylamino group—and assessing the resulting changes in activity at specific targets (identified through HTS), a detailed SAR can be constructed. rsc.org This approach could lead to the development of new compounds with improved potency, selectivity, or pharmacokinetic properties. For example, these studies could aim to create an analog that retains the desired muscle relaxant or analgesic properties while minimizing anticholinergic activity.

Development of Novel Analytical Techniques for Precise Isomeric Differentiation and Quantification

A significant analytical challenge is the differentiation and quantification of positional isomers and enantiomers. Standard chromatographic methods may not be sufficient to separate this compound from its ortho- (Orphenadrine) and para-isomers, which may be present as impurities or co-administered in research settings. researchgate.net Furthermore, like Orphenadrine, the meta-isomer possesses a chiral center, meaning it exists as a pair of enantiomers. researchgate.net

Future research must focus on developing robust and sensitive analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netcore.ac.uk The use of chiral stationary phases (CSPs), like amylose (B160209) or cellulose-based columns, is essential for separating the enantiomers. researchgate.netlookchem.com A study successfully separated Orphenadrine enantiomers using a Chiralcel OD-H column. researchgate.net Similar approaches should be optimized for the meta-isomer. Developing these methods is a prerequisite for conducting stereoselective pharmacokinetic and pharmacological studies, allowing for the precise quantification of each isomer in biological matrices like plasma. lookchem.comoup.com

Investigation into the Theoretical Basis of Isomeric Activity Differences and Stereoselective Pharmacology

The fact that enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic fates is a fundamental principle of pharmacology. ijper.orgnih.govresearchgate.net This stereoselectivity arises from the three-dimensional nature of drug-receptor and drug-enzyme interactions. For Orphenadrine, significant differences in the pharmacokinetic parameters of its enantiomers have been observed in rats, indicating stereoselective metabolism and distribution. lookchem.com

A key future research avenue is to investigate the theoretical and molecular basis for these differences, extending the inquiry to include this compound. This involves using computational modeling and molecular docking simulations to visualize how each enantiomer of the ortho- and meta-isomers fits into the binding pockets of key protein targets. By comparing the predicted binding energies and intermolecular interactions, researchers can develop hypotheses to explain the experimentally observed differences in activity. This line of inquiry would contribute to a more fundamental understanding of how the interplay between stereochemistry and positional isomerism dictates a compound's pharmacological profile.

Table 3: Stereoselective Pharmacokinetic Parameters of Orphenadrine Enantiomers in Rats (for comparison)

| Parameter | (+)-Orphenadrine (Mean ± SD) | (-)-Orphenadrine (Mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | 15.2 ± 3.4 | 24.8 ± 4.6 |

| AUC (ng·h/mL) | 88.4 ± 15.7 | 154.2 ± 28.5 |

| t1/2 (h) | 4.1 ± 0.8 | 5.3 ± 0.9 |

Data from a pharmacokinetic study in rats following oral administration, demonstrating significant differences between enantiomers. lookchem.com

Q & A

Q. What analytical methods are recommended for quantifying O-Demethyl-m-methyl orphenadrine in complex mixtures?

Chemometric methods such as Classical Least Squares (CLS), Partial Least Squares (PLS), and Principal Component Regression (PCR) are validated for simultaneous quantification without prior separation. These methods employ synthetic mixtures to assess predictive power via metrics like Predicted Residual Error Sum of Squares (PRESS) and Root Mean Square Error of Prediction (RMSEP). Latent variable selection depends on dataset characteristics, ensuring method robustness .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Follow OSHA HCS guidelines: avoid inhalation/ingestion, use PPE (gloves, goggles), and ensure proper ventilation. In case of spills, prevent environmental contamination by avoiding drainage into water systems. Dispose of waste via certified hazardous material channels, not general trash .

Q. What chromatographic systems are validated for assay purity testing of orphenadrine derivatives?

USP-compliant HPLC systems with UV detection (225 nm) and L1 packing columns (3.9 mm × 30 cm) are recommended. System suitability requires resolution ≥1.2 between orphenadrine and related compounds, tailing factor ≤2.0, and RSD ≤2.0% for reproducibility. Calibration uses USP reference standards .

Advanced Research Questions

Q. How can researchers resolve spectral overlap when analyzing this compound with co-formulated drugs like caffeine or aspirin?

Advanced spectrophotometric techniques, such as ratio subtraction coupled with extended ratio subtraction, enable spectral deconvolution. Validation includes specificity testing against nephrotoxic impurities (e.g., p-aminophenol) via LC-MS/MS to ensure analytical accuracy .

Q. What experimental designs address contradictions in NMDA receptor antagonism data for orphenadrine analogues?

Use two-way ANOVA to isolate treatment effects (e.g., concentration-dependent HERG channel inhibition) followed by post-hoc t-tests for pairwise comparisons. Include controls for glutamate neurotoxicity and sodium channel interactions to contextualize mechanistic discrepancies .

Q. How do metabolic enzyme induction profiles of this compound impact drug interaction studies?

In vivo models (e.g., 75 mg/kg/day, i.p., 3 days) demonstrate CYP2B6, CYP2D6, and CYP3A4 induction. Western blot analysis quantifies P-450 isoform upregulation, while enzyme activity assays (e.g., androstenedione hydroxylation) validate metabolic interactions. Consider species-specific cytochrome P450 variability .

Q. What statistical frameworks are optimal for meta-analyses of orphenadrine neurotoxicity studies?

Meta-analyses require documented lab journals, source data, and heterogeneity assessments (e.g., I² statistic). Compare experimental designs across studies (e.g., dose-response curves, receptor binding assays) and apply random-effects models to account for variability in neurotoxic thresholds .

Q. How do chemometric methods (CLS vs. PLS) perform in predictive accuracy for orphenadrine citrate quantification?

PLS typically outperforms CLS in noisy datasets due to latent variable optimization. Use cross-validation (e.g., leave-one-out) and RMSEP to compare methods. Dataset size and spectral resolution influence model selection; smaller datasets favor PCR for dimensionality reduction .

Methodological Resources

- Safety and Handling : Refer to OSHA HCS guidelines for toxicity thresholds (GHS Category 3) and disposal protocols .

- Chromatography : USP monographs provide column specifications and system suitability criteria .

- Data Analysis : Use PRESS/RMSEP for chemometric validation and ANOVA/t-test frameworks for neuropharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.